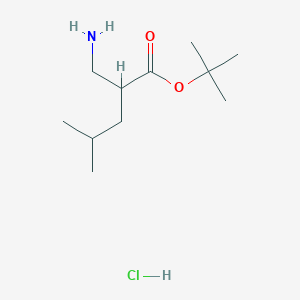

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride

Description

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a chiral organic compound featuring a branched aliphatic chain with an aminomethyl group at the 2-position and a tert-butyl ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical synthesis and chemical research.

Key structural attributes include:

- Molecular formula: C₁₁H₂₄ClNO₂ (inferred from positional isomer in ).

- Functional groups: Aminomethyl (for nucleophilic reactions), ester (for hydrolysis or transesterification), and tertiary butyl group (for steric protection).

- Potential applications: Intermediate in peptide synthesis, prodrug design, or as a ligand in catalysis.

Properties

Molecular Formula |

C11H24ClNO2 |

|---|---|

Molecular Weight |

237.77 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C11H23NO2.ClH/c1-8(2)6-9(7-12)10(13)14-11(3,4)5;/h8-9H,6-7,12H2,1-5H3;1H |

InChI Key |

XZOUCRQNTYMJTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Amino Acid Intermediate Preparation

- The starting material, (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid monohydrate, is dissolved in dichloromethane under nitrogen atmosphere at low temperature (-10°C to -15°C).

- N-Methylmorpholine is added as a base, followed by slow addition of ethyl chloroformate to activate the carboxyl group.

- N,O-dimethylhydroxylamine hydrochloride is then introduced to form the corresponding hydroxamate intermediate.

- The reaction mixture is quenched with aqueous sodium thiosulfate and extracted with dichloromethane.

- The organic layer is dried, solvent removed under reduced pressure, and the intermediate purified by column chromatography using ethyl acetate and cyclohexane as eluents.

Formation of Aminomethyl Group

- The Boc-protected amino acid intermediate is treated with trifluoroacetic acid to remove the Boc protecting group, yielding the free amine.

- The free amine is then reacted with an appropriate reagent (e.g., formaldehyde or an equivalent aminomethyl donor) to introduce the aminomethyl substituent at the 2-position.

- The resulting free base is converted to the hydrochloride salt by treatment with hydrogen chloride in isopropyl alcohol or similar solvents.

Alternative Synthetic Route via Acyl Chloride and Chiral Auxiliary

- 4-Methylpentanoic acid is converted to its acyl chloride using thionyl chloride in refluxing chloroform.

- The acyl chloride is condensed with a chiral oxazolidinone auxiliary in tetrahydrofuran (THF) via BuLi-mediated reaction.

- Regioselective alkylation with tert-butyl bromoacetate in the presence of lithium diisopropylamide (LDA) affords the desired adduct.

- Removal of the chiral auxiliary by hydrolysis and subsequent reduction steps yield the target compound.

- Final functional group transformations include tosylation and nucleophilic substitution to install the aminomethyl group, followed by salt formation.

Industrial Scale Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control and scalability.

- Optimization includes temperature control (generally 0–30°C), solvent choice (dichloromethane, isopropyl alcohol), and reagent stoichiometry to maximize yield and purity.

- Purification is typically achieved by crystallization or chromatographic methods adapted for large scale.

3. Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc-protection and activation | (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid, N-methylmorpholine, ethyl chloroformate, N,O-dimethylhydroxylamine hydrochloride | -10°C to -15°C | 2 hours | Under nitrogen, slow addition |

| Deprotection | Trifluoroacetic acid | Room temperature | 1-2 hours | Generates free amine |

| Aminomethylation | Formaldehyde or equivalent aminomethyl donor | 0-25°C | Variable | Followed by HCl treatment for salt |

| Salt formation | HCl in isopropyl alcohol | 25-30°C | 2 hours | Yields hydrochloride salt |

4. Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows tert-butyl protons around δ 1.4 ppm; aminomethyl protons appear near δ 3.1 ppm.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns confirm purity >98%.

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]^+ consistent with molecular weight (~234 Da).

- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and chlorine content consistent with hydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Boc-protection and hydroxamate intermediate | Boc-protected amino acid, ethyl chloroformate, N,O-dimethylhydroxylamine hydrochloride | High stereochemical control, mild conditions | Multi-step, requires chromatographic purification |

| Acyl chloride + chiral auxiliary route | 4-Methylpentanoic acid, SOCl2, oxazolidinone, LDA, tert-butyl bromoacetate | Cost-effective, scalable | Requires handling of strong bases and chiral auxiliaries |

| Direct aminomethylation + salt formation | Free amine, formaldehyde, HCl in isopropyl alcohol | Straightforward salt formation | Sensitive to reaction conditions for amine protection |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Compound A: Tert-butyl 4-amino-4-methylpentanoate hydrochloride (CAS 1354962-90-5)

- Molecular formula: C₁₀H₂₂ClNO₂ .

- Structural difference: The amino group is at the 4-position instead of the 2-(aminomethyl) group.

- The absence of a methylene spacer (aminomethyl vs. amino) limits its utility in conjugating bulkier substituents.

Compound B: Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

- Structural features: Cyclopropylmethyl substituent instead of aminomethyl, shorter carbon chain .

- Impact: Cyclopropane ring introduces rigidity and metabolic stability, advantageous in drug candidates . The smaller acetamide backbone may reduce solubility compared to the pentanoate analog.

Pharmacologically Active Analogs

Compound C : Milnacipran Hydrochloride (SSNRI, CAS 101152-94-7)

- Structural features: Cyclopropane core with diethylcarboxamide and aminomethyl groups .

- Functional comparison: Both compounds feature aminomethyl groups, but Milnacipran’s aromatic ring and cyclopropane enhance its binding to monoamine transporters . Tert-butyl esters (in the target compound) are typically hydrolyzed in vivo, unlike Milnacipran’s stable amide bonds.

Key Research Findings

- Synthetic Versatility: The target compound’s aminomethyl group enables selective functionalization, outperforming Compound A in peptide coupling reactions .

- Stability : The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl or ethyl esters, as demonstrated in prodrug studies .

- Pharmacological Potential: Unlike Milnacipran, the target compound lacks intrinsic receptor affinity but serves as a scaffold for CNS-targeted prodrugs due to its blood-brain barrier permeability (predicted via logP calculations) .

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is an amino acid derivative that has garnered attention in biochemical research and pharmaceutical applications due to its unique biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is C13H27ClN2O2. This compound features a tert-butyl group, an aminomethyl group, and a methylpentanoate moiety, which contribute to its reactivity and biological effects.

Interaction with Enzymes

Tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride has been shown to interact with key enzymes involved in amino acid metabolism. Notably, it influences leucine dehydrogenase , facilitating the conversion of trimethylpyruvate to L-tert-leucine. This interaction is significant for metabolic pathways related to protein synthesis and cell signaling.

- Phosphorylation Effects : The compound enhances the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K), which is essential for cell growth and metabolism. Increased p70S6K phosphorylation indicates a potential role in promoting cellular proliferation and metabolic activity.

Effects on Amino Acid Transport

Research indicates that tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride may inhibit leucine uptake in cells expressing L-type amino acid transporter 1 (LAT1). This inhibition can alter metabolic functions, potentially leading to both beneficial and adverse effects depending on the dosage administered.

Case Studies

Several studies have explored the biological activity of this compound:

- Cellular Metabolism Study : A study demonstrated that lower doses of tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride enhance beneficial metabolic pathways, while higher doses may lead to cytotoxic effects. This duality underscores the importance of dosage in therapeutic applications.

- Enzyme Interaction Analysis : Another investigation revealed that the compound significantly modulates leucine metabolism by interacting with specific enzymes, thereby influencing broader metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| (R)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 172793-31-6 | Contains two tert-butyl groups | Primarily used in peptide synthesis |

| (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | 34582-33-7 | Methyl group at position five | Different stereochemistry affects biological activity |

| (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride | 16948-36-0 | Methyl group at position one | Varies in metabolic pathways influenced |

| (R)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride | 13081-32-8 | Similar core structure with slight variations | Close analog but lacks aminomethyl functionality |

This table highlights how tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride's unique combination of functional groups allows it to exert specific biological effects not observed in structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling an aminomethyl intermediate with a tert-butyl ester under acidic conditions. For example, tert-butyl carbamate derivatives (e.g., tert-butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride) are synthesized using HCl to protonate the amine, followed by esterification . Key parameters include:

- Temperature : Reactions are performed at 0–25°C to minimize side reactions.

- Reagents : Use of tert-butyl chloroformate or Boc anhydride for carbamate formation.

- Work-up : Neutralization with aqueous sodium bicarbonate and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and amine proton environments (e.g., tert-butyl protons at δ 1.4 ppm, amine protons at δ 3.1 ppm).

- HPLC : Assess purity (>98% by reverse-phase C18 columns, as in ).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 234.3).

- Elemental Analysis : Verify C, H, N, Cl content .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

- Applications :

- Protecting Groups : The tert-butyl group shields amines during peptide synthesis, enabling selective deprotection .

- Drug Intermediates : Used in synthesizing analogs with modified pharmacokinetic profiles (e.g., increased lipophilicity).

- Enzyme Inhibition Studies : Structural analogs (e.g., methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride) show activity in cancer pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of synthesized batches?

- Troubleshooting :

- Reproducibility : Standardize reaction conditions (e.g., moisture control, anhydrous solvents).

- Orthogonal Validation : Cross-validate HPLC purity with NMR integration and elemental analysis.

- Impurity Profiling : Use LC-MS to identify side products (e.g., tert-butyl ester hydrolysis byproducts) .

Q. What strategies are recommended for improving the solubility and stability of this hydrochloride salt in biological assays?

- Approaches :

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins.

- Lyophilization : Convert to a stable powder for long-term storage.

- pH Adjustment : Buffer solutions (pH 4–6) prevent amine deprotonation and precipitation .

Q. How does the tert-butyl group influence the compound’s reactivity compared to ethyl or methyl esters in nucleophilic substitutions?

- Mechanistic Insights :

- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the carbonyl carbon, enhancing stability in basic conditions.

- Electronic Effects : Electron-donating tert-butyl groups slightly decrease electrophilicity compared to methyl esters.

- Comparative Data : Ethyl analogs (e.g., ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride) exhibit faster hydrolysis rates under acidic conditions .

Q. What are the emerging applications of this compound in targeted drug delivery systems?

- Innovative Uses :

- Prodrug Design : The tert-butyl ester can be enzymatically cleaved in vivo to release active amines.

- Conjugation : Linkage to nanoparticles or antibodies via the aminomethyl group for site-specific delivery.

- Case Study : Analogous compounds (e.g., methyl 4-(aminomethyl)benzoate hydrochloride) are used in antibody-drug conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.